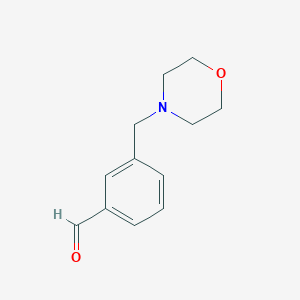

3-(Morpholinomethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-10-12-3-1-2-11(8-12)9-13-4-6-15-7-5-13/h1-3,8,10H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYNYFKOOXFQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428194 | |

| Record name | 3-(morpholin-4-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446866-83-7 | |

| Record name | 3-(morpholin-4-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Morpholinomethyl)benzaldehyde (CAS 446866-83-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Morpholinomethyl)benzaldehyde, registered under CAS number 446866-83-7, is a bifunctional organic molecule that serves as a valuable intermediate in synthetic and medicinal chemistry. Its structure, incorporating a reactive aldehyde group and a morpholine moiety, makes it a versatile building block for the synthesis of a wide range of more complex molecules, particularly those with potential pharmacological activity. The morpholine ring is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. The presence of both an electrophilic aldehyde and a nucleophilic tertiary amine (the morpholine nitrogen) within the same molecule dictates its chemical behavior and potential applications.

| Property | Value | Source(s) |

| CAS Number | 446866-83-7 | Multiple supplier catalogs |

| Molecular Formula | C₁₂H₁₅NO₂ | Multiple supplier catalogs |

| Molecular Weight | 205.25 g/mol | Multiple supplier catalogs |

| IUPAC Name | 3-(morpholin-4-ylmethyl)benzaldehyde | Multiple supplier catalogs |

| Synonyms | 3-(4-Morpholinylmethyl)benzaldehyde, 3-(Morpholinomethyl) benzaldehyde | Multiple supplier catalogs |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not experimentally determined; predicted to be a low-melting solid. | General knowledge |

| Boiling Point | Predicted to be high due to molecular weight and polarity. | General knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, methanol, and DMSO. Expected to have some aqueous solubility due to the morpholine group. | General knowledge |

Synthesis of this compound

Synthesis via Nucleophilic Substitution

This is a common and straightforward method for the synthesis of benzylic amines. The reaction proceeds by the nucleophilic attack of morpholine on a suitable 3-formylbenzyl electrophile, such as 3-(bromomethyl)benzaldehyde or 3-(chloromethyl)benzaldehyde.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-(bromomethyl)benzaldehyde (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is added morpholine (1.2 eq) and a mild inorganic base like potassium carbonate (K₂CO₃) (1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Synthetic workflow for this compound via nucleophilic substitution.

Synthesis via Reductive Amination

Reductive amination offers an alternative route, starting from 3-formylbenzaldehyde (isophthalaldehyde monomethyl acetal can also be used, followed by deprotection). This method involves the formation of an iminium ion intermediate from the reaction of the aldehyde with morpholine, which is then reduced in situ to the desired amine.

Experimental Protocol:

-

Imine Formation: 3-Formylbenzaldehyde (1.0 eq) and morpholine (1.1 eq) are dissolved in a suitable solvent, such as methanol or 1,2-dichloroethane. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Reduction: A reducing agent is added to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this transformation and is added portion-wise at room temperature. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, as indicated by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent like dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography as described in the previous method.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its two functional groups: the aldehyde and the morpholine.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

-

Oxidation: Can be oxidized to the corresponding 3-(morpholinomethyl)benzoic acid.

-

Reduction: Can be reduced to the corresponding [3-(morpholinomethyl)phenyl]methanol.

-

Nucleophilic Addition: Reacts with a wide range of nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

-

Wittig Reaction: Undergoes the Wittig reaction to form alkenes.

-

Condensation Reactions: Can participate in aldol and Knoevenagel condensations.

-

Reductive Amination: The aldehyde itself can be further functionalized through another reductive amination with a primary amine to form a secondary amine.

-

-

Morpholine Moiety: The tertiary amine of the morpholine ring is basic and can be protonated to form a salt. It can also act as a ligand for metal catalysts.

Caption: Reactivity profile of the aldehyde group in this compound.

Predicted Spectroscopic Properties

While experimental spectra for this compound are not available in the public domain, its spectroscopic characteristics can be predicted based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.1 ppm.[1]

-

Aromatic Protons: Four protons on the benzene ring, exhibiting complex splitting patterns in the aromatic region (δ 7.2-7.9 ppm). The exact shifts and multiplicities will depend on the coupling constants between the protons.

-

Benzylic Protons (-CH₂-N): A singlet integrating to two protons, expected to appear around δ 3.5-3.8 ppm.

-

Morpholine Protons: Two sets of triplets, each integrating to four protons. The protons adjacent to the nitrogen (-N-CH₂-) would be expected around δ 2.4-2.6 ppm, and the protons adjacent to the oxygen (-O-CH₂-) would be expected around δ 3.6-3.8 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aldehyde Carbonyl Carbon (-CHO): A signal in the highly deshielded region, around δ 190-195 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm). The carbon attached to the aldehyde group will be deshielded, as will the carbon attached to the morpholinomethyl group.

-

Benzylic Carbon (-CH₂-N): A signal around δ 60-65 ppm.

-

Morpholine Carbons: Two signals, one for the carbons adjacent to the nitrogen (around δ 53-55 ppm) and one for the carbons adjacent to the oxygen (around δ 66-68 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹.[2]

-

C-H Stretch (Aldehyde): Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[2]

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch (Amine): A medium intensity band in the 1000-1250 cm⁻¹ region.

-

C-O-C Stretch (Ether in Morpholine): A strong band around 1115 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 205.25).

-

Fragmentation Pattern: Expect to see fragmentation patterns characteristic of benzylamines. A major fragment would likely be the loss of the morpholine ring or cleavage at the benzylic position to give a tropylium-like ion. The loss of the formyl group (CHO) is also a possible fragmentation pathway.[3]

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile building block for the synthesis of biologically active molecules. The morpholine moiety is a common feature in many approved drugs, where it often enhances aqueous solubility, metabolic stability, and receptor binding.

A significant area of application is in the development of anticancer agents. For instance, the 3-(morpholinomethyl)phenyl scaffold is a key component in a series of novel benzofuran derivatives that have shown potent antitumor activity.[4][5][6] These compounds have been demonstrated to inhibit non-small cell lung cancer cell lines.[4][5][6]

One of the proposed mechanisms of action for these and similar compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][6] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[7][8] By inhibiting VEGFR-2, these compounds can potentially starve tumors of their blood supply, leading to their regression. The morpholine group in these molecules can play a crucial role in establishing key interactions within the ATP-binding site of the VEGFR-2 kinase domain.

Caption: The role of this compound as a precursor to potential anticancer agents.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a comprehensive toxicological profile is not available, based on its functional groups, it should be considered a potential irritant to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its bifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures. The presence of the morpholine moiety is particularly advantageous, often conferring desirable pharmacokinetic properties to the final compounds. While further research is needed to fully characterize this compound and explore its full range of applications, its utility as a building block for novel therapeutics, particularly in the area of oncology, is evident.

References

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

An In-Depth Technical Guide to 3-[(Morpholin-4-yl)methyl]benzaldehyde

Foreword: Unveiling the Potential of a Versatile Morpholine-Containing Scaffold

To the dedicated researchers, scientists, and drug development professionals who continually strive to advance the frontiers of medicine, this technical guide offers a comprehensive exploration of the chemical entity 3-[(morpholin-4-yl)methyl]benzaldehyde. The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical properties such as increased aqueous solubility and metabolic stability to drug candidates.[1] Its presence in numerous approved drugs is a testament to its utility in drug design. This guide is meticulously crafted to provide not only the foundational knowledge of this specific compound but also to illuminate the strategic thinking behind its synthesis and characterization, thereby empowering you to harness its potential in your research endeavors.

Introduction to 3-[(Morpholin-4-yl)methyl]benzaldehyde: A Building Block of Interest

3-[(Morpholin-4-yl)methyl]benzaldehyde, with the CAS number 446866-83-7, is an aromatic aldehyde featuring a morpholine moiety connected to the benzene ring via a methylene bridge at the meta position.[2][3] This structural arrangement offers a unique combination of a reactive aldehyde group, a flexible linker, and a basic morpholine ring. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, condensations, and multicomponent reactions, making it a valuable intermediate for the synthesis of more complex molecules.[4][5] The morpholine group, a common feature in bioactive compounds, can influence pharmacokinetic properties and participate in crucial hydrogen bonding interactions with biological targets.[1]

This guide will delve into the essential physicochemical properties of 3-[(morpholin-4-yl)methyl]benzaldehyde, provide detailed, field-proven protocols for its synthesis and characterization, and discuss its potential applications in drug discovery and development based on the established roles of the morpholine scaffold.

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the key properties of 3-[(morpholin-4-yl)methyl]benzaldehyde.

| Property | Value | Source |

| IUPAC Name | 3-[(morpholin-4-yl)methyl]benzaldehyde | [2] |

| CAS Number | 446866-83-7 | [2][3] |

| Molecular Formula | C12H15NO2 | [2][6] |

| Molecular Weight | 205.25 g/mol | [2][6] |

| Appearance | Powder or liquid | [7] |

| Purity | ≥95% (typical commercial grade) | [2] |

| Canonical SMILES | C1COCCN1CC2=CC=CC(=C2)C=O | [2] |

| InChI Key | KMYNYFKOOXFQGB-UHFFFAOYSA-N | [2] |

| XLogP3 | 1.4 | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 3 | [8] |

| Topological Polar Surface Area | 38.8 Ų | [8] |

| Heavy Atom Count | 15 | [8] |

| Formal Charge | 0 | [8] |

| Complexity | 224 | [8] |

Synthesis of 3-[(Morpholin-4-yl)methyl]benzaldehyde: Plausible Synthetic Strategies

Proposed Synthetic Workflow: A Comparative Overview

The choice between the Mannich reaction and reductive amination would depend on the availability of starting materials, desired scale, and reaction conditions. Below is a conceptual workflow comparing these two approaches.

Caption: Comparative workflow of plausible synthetic routes.

Experimental Protocol 1: Synthesis via Reductive Amination

Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[5][9] This process involves the initial formation of an iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in situ reduction to the corresponding amine.

Causality Behind Experimental Choices: This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable iminium intermediate. The choice of sodium triacetoxyborohydride as the reducing agent is strategic; it is a mild and selective reagent that is particularly effective for the reductive amination of aldehydes and does not reduce the aldehyde starting material.[10] Dichloromethane is selected as the solvent due to its inertness and ability to dissolve both the reactants and the intermediate. Acetic acid acts as a catalyst to facilitate the formation of the iminium ion.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-formylbenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add morpholine (1.1 eq) followed by glacial acetic acid (0.1 eq).

-

Iminium Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-[(morpholin-4-yl)methyl]benzaldehyde.

Experimental Protocol 2: Synthesis via the Mannich Reaction

The Mannich reaction is a three-component condensation that forms a C-C bond through the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][11][12] In the context of synthesizing our target molecule, a variation of this reaction using an aromatic aldehyde as the substrate can be envisioned.

Causality Behind Experimental Choices: The Mannich reaction is typically carried out under acidic conditions to generate the electrophilic Eschenmoser's salt or a similar iminium ion from formaldehyde and the secondary amine (morpholine).[11] 3-Formylbenzaldehyde, while not having a traditional enolizable proton, can participate in this reaction under certain conditions, or a related aminoalkylation at the benzylic position can be achieved. Ethanol is a common solvent for Mannich reactions, and refluxing provides the necessary energy to drive the reaction to completion.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, combine morpholine (1.2 eq) and a 37% aqueous solution of formaldehyde (1.2 eq) in ethanol (0.5 M).

-

Iminium Salt Formation: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (HCl) to adjust the pH to ~1-2. Stir for 30 minutes to form the morpholinomethyl iminium salt.

-

Reaction with Aldehyde: To this mixture, add 3-formylbenzaldehyde (1.0 eq) and heat the reaction to reflux.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-12 hours).

-

Workup: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

-

Extraction and Purification: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 3-[(morpholin-4-yl)methyl]benzaldehyde. The following techniques provide a self-validating system to ensure the structural integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique will provide information on the number of different types of protons and their chemical environments. Expected signals would include:

-

A singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm).

-

Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring.

-

A singlet for the benzylic methylene protons (-CH₂-) adjacent to the morpholine nitrogen.

-

Two triplets corresponding to the protons on the morpholine ring (-CH₂-N- and -CH₂-O-).

-

-

¹³C NMR: This will confirm the carbon framework of the molecule. Key expected signals include:

-

A signal for the aldehyde carbonyl carbon (C=O) at δ > 190 ppm.

-

Signals for the aromatic carbons.

-

Signals for the benzylic methylene carbon and the two distinct carbons of the morpholine ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

A strong C=O stretch for the aldehyde at ~1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C-O-C stretching for the ether linkage in the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected [M+H]⁺ ion would have an m/z corresponding to the molecular weight of the compound plus the mass of a proton.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for 3-[(morpholin-4-yl)methyl]benzaldehyde is not yet published, the morpholine scaffold is a well-established pharmacophore with a wide range of biological activities.[1] The presence of this moiety suggests that the title compound could serve as a valuable starting point for the development of novel therapeutic agents.

The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is found in a variety of approved drugs, including the antibiotic linezolid, the anticancer agent gefitinib, and the antidepressant reboxetine. Its utility stems from its ability to:

-

Improve Pharmacokinetic Properties: The morpholine group can enhance aqueous solubility and metabolic stability, leading to improved oral bioavailability.[1]

-

Act as a Hydrogen Bond Acceptor: The oxygen and nitrogen atoms of the morpholine ring can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity.

-

Serve as a Bioisosteric Replacement: It can be used as a bioisostere for other cyclic amines or less stable functional groups.

Potential Therapeutic Areas for Derivatives

Derivatives of 3-[(morpholin-4-yl)methyl]benzaldehyde could be explored for a variety of therapeutic applications, including:

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate the morpholine moiety.[13][14]

-

Infectious Diseases: The morpholine ring is present in several antibacterial and antifungal agents.[15]

-

Central Nervous System (CNS) Disorders: The ability of the morpholine scaffold to modulate the properties of CNS-active compounds is well-documented.[16]

Future Research Directions

The versatile aldehyde functionality of 3-[(morpholin-4-yl)methyl]benzaldehyde makes it an ideal starting material for the generation of compound libraries for high-throughput screening. Future research should focus on:

-

Synthesis of Derivatives: Utilizing the aldehyde for reactions such as Wittig olefination, Horner-Wadsworth-Emmons reaction, and the formation of hydrazones and oximes to create a diverse range of new chemical entities.

-

Biological Screening: Evaluating the synthesized derivatives in a variety of biological assays to identify potential lead compounds.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of active compounds to optimize their potency, selectivity, and pharmacokinetic properties.

The following diagram illustrates a potential workflow for the utilization of 3-[(morpholin-4-yl)methyl]benzaldehyde in a drug discovery program.

Caption: Drug discovery workflow utilizing the target compound.

Conclusion

3-[(Morpholin-4-yl)methyl]benzaldehyde represents a promising and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the proven utility of the morpholine scaffold, makes it an attractive starting point for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its properties, plausible synthetic routes with detailed protocols, and a forward-looking perspective on its potential applications. It is our hope that this information will serve as a valuable resource for researchers and scientists, catalyzing new discoveries and advancements in the field of drug development.

References

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 446866-83-7 Cas No. | 3-Morpholin-4-ylmethyl-benzaldehyde | Matrix Scientific [matrixscientific.com]

- 4. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 446866-83-7 CAS MSDS (3-(MORPHOLINOMETHYL)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. amadis.lookchem.com [amadis.lookchem.com]

- 8. 3-Morpholinobenzaldehyde | C11H13NO2 | CID 7164584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. adichemistry.com [adichemistry.com]

- 12. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Golcadomide | C28H30FN5O5 | CID 146195299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(Morpholinomethyl)benzaldehyde

Introduction: The Strategic Importance of 3-(Morpholinomethyl)benzaldehyde

In the landscape of modern medicinal chemistry and drug development, this compound stands out as a highly versatile synthetic intermediate.[1] Its structure is a strategic amalgamation of two key pharmacophores: the benzaldehyde moiety, a precursor for countless molecular scaffolds, and the morpholine ring, a saturated heterocycle frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity. This guide provides an in-depth exploration of the primary synthetic routes to this valuable building block, focusing on the critical analysis of starting materials, reaction mechanisms, and field-proven experimental protocols designed for researchers and drug development professionals.

Overview of Primary Synthetic Strategies

The synthesis of this compound is predominantly achieved through two robust and reliable strategies, each originating from different, readily accessible starting materials. The choice between these pathways often depends on precursor availability, laboratory safety considerations, and desired scale. This guide will dissect both approaches:

-

Nucleophilic Substitution: A direct and efficient route involving the reaction of a 3-(halomethyl)benzaldehyde with morpholine.

-

Reductive Amination: A one-pot procedure reacting 3-formylbenzaldehyde (isophthalaldehyde) with morpholine in the presence of a selective reducing agent.

Figure 1: High-level overview of the primary synthetic pathways to this compound.

Part 1: Synthesis via Nucleophilic Substitution

This pathway is arguably the most direct method, predicated on the classic SN2 reaction between the nucleophilic secondary amine (morpholine) and an electrophilic benzyl halide. The success of this route is intrinsically linked to the efficient preparation of the key intermediate, 3-(halomethyl)benzaldehyde.

The Crucial Precursor: Preparation of 3-(Halomethyl)benzaldehydes

The primary precursors for this route are 3-(bromomethyl)benzaldehyde and its chloro-analogue.[2][3] Due to the higher reactivity of the bromide as a leaving group, 3-(bromomethyl)benzaldehyde is often the intermediate of choice. Two principal methods for its synthesis are detailed below.

Method A: Radical Halogenation (Wohl-Ziegler Reaction)

This is a classic approach starting from m-tolualdehyde. The reaction leverages a free-radical chain mechanism to selectively brominate the benzylic methyl group.

-

Causality of Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine (Br₂) as it maintains a low, steady concentration of Br₂ in the reaction mixture, minimizing competitive electrophilic aromatic substitution on the electron-deficient ring.

-

Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to initiate the chain reaction at a practical rate under thermal conditions. Alternatively, photochemical initiation (UV light) can be used.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions and facilitate the radical mechanism.

-

Method B: Halogenation Followed by Reduction

-

Radical Bromination: m-Tolunitrile is first subjected to Wohl-Ziegler bromination to yield α-bromo-m-tolunitrile. The nitrile group is stable under these conditions.

-

Stephen Reduction: The resulting nitrile is then selectively reduced to the aldehyde using a hydride source like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[4] This reduction is effective and typically provides the aldehyde in good yield without affecting the benzyl bromide moiety.[4]

References

Spectroscopic data for 3-(Morpholinomethyl)benzaldehyde (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Morpholinomethyl)benzaldehyde

Introduction

This compound is a bifunctional organic molecule incorporating a reactive aldehyde, a flexible morpholine ring, and a stable aromatic core. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex heterocyclic systems and Schiff base ligands. Accurate structural elucidation and purity assessment are paramount for its effective application. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of this compound. The interpretations herein are based on established principles of spectroscopy and comparative analysis with related molecular fragments, offering a robust framework for researchers in the field.

The molecular structure, with the systematic numbering used for spectral assignments in this guide, is presented below.

-

Molecular Formula: C₁₂H₁₅NO₂

-

Molecular Weight: 205.26 g/mol

-

CAS Number: 446866-83-7

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for identifying the structure of organic molecules by mapping the chemical environment of hydrogen atoms. The predicted spectrum of this compound shows distinct signals for the aldehyde, aromatic, benzylic, and morpholine protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Set the number of scans to 16 or 32 to ensure a good signal-to-noise ratio. A standard pulse program for ¹H NMR is used.

-

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H8 | ~9.95 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| H2, H4 | ~7.75 - 7.85 | Multiplet (m) | 2H | Aromatic protons ortho to -CHO |

| H5, H6 | ~7.45 - 7.55 | Multiplet (m) | 2H | Aromatic protons meta to -CHO |

| H7 | ~3.55 | Singlet (s) | 2H | Benzylic protons (-CH₂-N) |

| Hα, Hβ | ~3.70 | Triplet (t) | 4H | Morpholine protons (-N-CH₂-CH₂-O-) |

| Hγ, Hδ | ~2.45 | Triplet (t) | 4H | Morpholine protons (-N-CH₂-CH₂-O-) |

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (H8): The proton of the aldehyde group is highly deshielded by the anisotropic effect of the C=O double bond, causing it to resonate far downfield around δ 9.95 ppm.[1] Its lack of adjacent protons results in a sharp singlet.

-

Aromatic Protons (H2, H4, H5, H6): The four protons on the 1,3-disubstituted benzene ring are expected to appear in the δ 7.45-7.85 ppm range. The electron-withdrawing aldehyde group deshields the ortho (H2) and para (H4) protons more significantly than the meta protons (H5, H6). This difference in electronic environment leads to complex splitting patterns (multiplets) due to spin-spin coupling.

-

Benzylic Protons (H7): The two protons of the methylene bridge (-CH₂-) are adjacent to both the aromatic ring and the nitrogen atom of the morpholine group. This environment places their signal around δ 3.55 ppm. They appear as a singlet as there are no neighboring protons to couple with.

-

Morpholine Protons (Hα, Hβ, Hγ, Hδ): The morpholine ring contains two distinct sets of methylene protons. The four protons (Hα, Hβ) adjacent to the oxygen atom are more deshielded and appear as a triplet around δ 3.70 ppm. The four protons (Hγ, Hδ) adjacent to the nitrogen atom are less deshielded, resonating as a triplet around δ 2.45 ppm. The triplet pattern arises from coupling with the adjacent CH₂ group in the ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the molecular framework.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Employ a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay are necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to ¹H NMR to obtain the final spectrum.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | C8 (Aldehyde C=O) |

| ~137.0 | C3 (Aromatic C-CHO) |

| ~136.5 | C1 (Aromatic C-CH₂N) |

| ~134.0 | C5 (Aromatic CH) |

| ~129.5 | C4, C6 (Aromatic CH) |

| ~128.0 | C2 (Aromatic CH) |

| ~67.0 | Cα, Cβ (Morpholine -CH₂-O) |

| ~62.5 | C7 (Benzylic -CH₂-) |

| ~53.5 | Cγ, Cδ (Morpholine -CH₂-N) |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C8): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic chemical shift around δ 192.0 ppm.[2]

-

Aromatic Carbons (C1-C6): The six aromatic carbons are expected between δ 128.0 and 137.0 ppm. The two carbons bearing substituents (C1 and C3) are quaternary and often have lower intensity; their shifts are influenced by the electronic effects of the attached groups. The remaining four protonated carbons (C2, C4, C5, C6) will appear as more intense signals in this region.

-

Benzylic Carbon (C7): The benzylic carbon, situated between the aromatic ring and the nitrogen, is predicted to resonate around δ 62.5 ppm.

-

Morpholine Carbons (Cα, Cβ, Cγ, Cδ): The carbons of the morpholine ring appear in the aliphatic region. The two carbons adjacent to the electronegative oxygen atom (Cα, Cβ) are deshielded and appear around δ 67.0 ppm. The two carbons adjacent to the nitrogen (Cγ, Cδ) are found further upfield at approximately δ 53.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat compound (if liquid) or a solid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters: Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first.

-

Data Processing: The instrument software automatically processes the data to generate the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3050 | Medium-Weak | C-H Stretch | Aromatic |

| ~2950, ~2850 | Medium | C-H Stretch | Aliphatic (Morpholine, -CH₂-) |

| ~2820, ~2720 | Weak | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1705 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |

| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Medium | C-N Stretch | Aliphatic Amine |

| ~1115 | Strong | C-O-C Stretch | Ether (Morpholine) |

Interpretation of the IR Spectrum

-

Carbonyl Stretch: The most prominent peak in the spectrum is the strong, sharp absorption around 1705 cm⁻¹, which is highly characteristic of the C=O stretching vibration of an aromatic aldehyde.[3][4]

-

C-H Stretches: Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the morpholine and benzylic methylene groups are observed as medium-intensity bands between 2850 and 2950 cm⁻¹. The characteristic, albeit weak, Fermi doublet for the aldehyde C-H stretch is expected around 2820 and 2720 cm⁻¹.[3]

-

Ether and Amine Stretches: The morpholine ring gives rise to two key signals. A strong band around 1115 cm⁻¹ corresponds to the C-O-C asymmetric stretching of the ether linkage. The C-N stretching vibration is expected to produce a medium-intensity band around 1250 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions of medium to weak intensity between 1480 and 1600 cm⁻¹ are indicative of the C=C bond vibrations within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which helps confirm the molecular structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the protonated molecular ion.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Detection: The detector records the relative abundance of ions at each mass-to-charge (m/z) ratio.

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment Ion | Interpretation |

| 205 | [C₁₂H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 204 | [M - H]⁺ | Loss of the aldehyde hydrogen |

| 176 | [M - CHO]⁺ | Loss of the formyl radical |

| 100 | [C₅H₁₀NO]⁺ | Base Peak , Morpholinomethyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation (from further fragmentation) |

Interpretation of the Mass Spectrum and Fragmentation Pathway

The fragmentation of this compound under EI conditions is primarily driven by the cleavage of the bonds at the benzylic position, which is the most labile site.

Caption: Proposed EI-MS fragmentation pathway for this compound.

-

Molecular Ion (m/z 205): The peak corresponding to the intact molecule minus one electron will confirm the molecular weight of 205.

-

Base Peak (m/z 100): The most favorable fragmentation is the cleavage of the benzylic C-C bond (alpha-cleavage relative to the nitrogen), resulting in the highly stable morpholinomethyl cation ([CH₂=N(CH₂CH₂)₂O]⁺). This fragment is expected to be the most abundant ion, making it the base peak.

-

Other Fragments: Loss of a hydrogen radical from the aldehyde group can produce a peak at m/z 204. Loss of the entire formyl radical (-CHO) would lead to a fragment at m/z 176. Further fragmentation of the aromatic portion could yield a phenyl cation at m/z 77, a common fragment for benzene derivatives.[5]

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous spectroscopic profile for this compound. The aldehyde proton signal in ¹H NMR, the carbonyl carbon signal in ¹³C NMR, the strong C=O stretch in IR, and the characteristic fragmentation pattern in MS all serve as definitive markers for the compound's identity and purity. This guide equips researchers with the foundational data and interpretive logic required to confidently characterize this versatile chemical intermediate.

References

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility and stability of 3-(Morpholinomethyl)benzaldehyde

An In-depth Technical Guide to the Solubility and Stability of 3-(Morpholinomethyl)benzaldehyde for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of this compound (CAS: 446866-83-7), focusing on its solubility and stability profiles. As a bifunctional molecule incorporating both a reactive aldehyde and a basic morpholine moiety, its behavior in various solvent systems and under chemical stress is complex and paramount to its application in research and drug development. This document outlines theoretical considerations, provides detailed, field-proven experimental protocols for quantitative assessment, and discusses the interpretation of the resulting data. We delve into the development of a stability-indicating analytical method and the execution of forced degradation studies as mandated by ICH guidelines. The insights herein are designed to empower researchers, scientists, and drug development professionals to effectively handle, formulate, and analyze this versatile chemical intermediate, ensuring data integrity and accelerating development timelines.

Core Characteristics of this compound

Overview and Significance

This compound is a valuable synthetic intermediate characterized by a benzaldehyde core substituted with a morpholinomethyl group at the meta-position. This unique structure provides two reactive handles: the aldehyde for transformations such as reductive amination, condensation, and oxidation, and the tertiary amine of the morpholine ring, which imparts basicity and influences solubility. The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, often incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and provide key hydrogen bond accepting features.[1][2] Therefore, a thorough understanding of the fundamental properties of this building block is essential for its successful use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters serve as the foundation for predicting its behavior in experimental settings.

| Property | Value | Reference |

| CAS Number | 446866-83-7 | [3][4] |

| Molecular Formula | C₁₂H₁₅NO₂ | [3] |

| Molecular Weight | 205.26 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 63 °C | [3] |

| Predicted pKa | 6.25 ± 0.10 | [3] |

| Predicted LogP | 1.409 | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Structural Features Influencing Solubility and Stability

The molecule's behavior is dictated by the interplay of its distinct chemical domains. Understanding these regions is crucial for anticipating its reactivity and solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 446866-83-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 446866-83-7|this compound|BLD Pharm [bldpharm.com]

The Emergence of a Key Scaffold: A Technical Guide to 3-(Morpholinomethyl)benzaldehyde for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect in Medicinal Chemistry

In the vast landscape of chemical building blocks available to medicinal chemists, certain molecules, though not pharmacologically active themselves, prove indispensable in the construction of complex therapeutic agents. 3-(Morpholinomethyl)benzaldehyde is a prime example of such a crucial, yet often overlooked, intermediate. Its unique trifunctional nature—an aromatic ring providing a rigid scaffold, a reactive aldehyde for diverse chemical transformations, and a morpholine moiety to enhance physicochemical properties—positions it as a valuable starting point for the synthesis of novel drug candidates. This guide provides a comprehensive technical overview of this compound, from its synthetic origins and mechanistic underpinnings to its strategic application in the development of targeted therapeutics, particularly in the realm of oncology.

Discovery and Historical Context: A Logical Progression in Synthetic Chemistry

While a singular, seminal publication heralding the "discovery" of this compound is not readily apparent in the historical record, its emergence can be understood as a logical and practical extension of established synthetic methodologies. The true innovation lies not in a serendipitous discovery, but in the deliberate convergence of well-understood chemical principles to create a versatile and highly functionalized building block.

The synthesis of this compound is predicated on the availability of a suitable precursor, namely a 3-(halomethyl)benzaldehyde, such as 3-(bromomethyl)benzaldehyde. The preparation of this key intermediate has been approached through various routes, one notable method being the reduction of a nitrile. For instance, α-bromo-m-tolunitrile can be reduced to 3-(bromomethyl)benzaldehyde in high yield using diisobutylaluminum hydride (DIBAL-H)[1]. This transformation is a variation of the Stephen aldehyde synthesis, a classic method for converting nitriles to aldehydes.

Once the 3-(halomethyl)benzaldehyde precursor is obtained, the introduction of the morpholine moiety is achieved through a straightforward nucleophilic substitution reaction. Morpholine, a secondary amine, acts as the nucleophile, displacing the halide to form the stable tertiary amine linkage. This type of reaction is a fundamental transformation in organic synthesis.

The historical significance of this compound, therefore, is not tied to a specific date of discovery but rather to its increasing utilization as chemists recognized its value in systematically exploring chemical space. The morpholine group, in particular, is a well-regarded "privileged structure" in medicinal chemistry, known for its ability to improve aqueous solubility, metabolic stability, and target-binding affinity. Its incorporation into a benzaldehyde scaffold provides a ready-made tool for chemists to imbue their molecules with these desirable properties from an early synthetic stage.

The Synthetic Pathway: From Precursor to Product

The most direct and widely employed synthetic route to this compound involves a two-step process starting from commercially available materials. This pathway offers high yields and operational simplicity, making it amenable to both laboratory-scale synthesis and potential scale-up.

Step 1: Synthesis of 3-(Bromomethyl)benzaldehyde

The precursor, 3-(bromomethyl)benzaldehyde, can be efficiently synthesized from α-bromo-m-tolunitrile via reduction.

Caption: Synthesis of the key precursor, 3-(Bromomethyl)benzaldehyde.

Experimental Protocol: Synthesis of 3-(Bromomethyl)benzaldehyde [1]

-

Dissolve α-bromo-m-tolunitrile (25.51 mmol) in toluene and cool the solution to 0°C under an inert atmosphere (e.g., argon).

-

Add diisobutylaluminum hydride (1 M in hexanes, 35.96 mmol) dropwise to the solution, maintaining the temperature at 0°C.

-

After 2 hours of stirring at 0°C, add chloroform (66 mL) to the reaction mixture, followed by 10% hydrochloric acid (200 mL).

-

Stir the mixture for an additional hour at room temperature.

-

Separate the organic layer, wash with distilled water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield a clear oil which crystallizes upon standing.

-

Filter the white crystals and wash with ice-cold hexanes to afford the desired product in high purity.

Step 2: Synthesis of this compound

The final product is obtained by the nucleophilic substitution of 3-(bromomethyl)benzaldehyde with morpholine.

Caption: Final synthesis step of this compound.

Experimental Protocol: Synthesis of this compound

-

To a solution of 3-(bromomethyl)benzaldehyde in a suitable aprotic solvent (e.g., acetonitrile or DMF), add an excess of morpholine (typically 1.5-2.0 equivalents).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the HBr formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound as a pure solid.

Applications in Drug Discovery: A Scaffold for Potent and Selective Inhibitors

The utility of this compound as a synthetic intermediate is prominently demonstrated in the development of novel anticancer agents. Its structure provides a versatile platform for the construction of complex heterocyclic systems that can interact with specific biological targets.

A compelling example is the synthesis of 3-(morpholinomethyl)benzofuran derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[2][3][4] In a study by Eldehna et al., a series of 3-(morpholinomethyl)benzofuran derivatives were synthesized and evaluated for their antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H23.[2][3][4]

The synthetic strategy involved the elaboration of a benzofuran core, where the 3-(morpholinomethyl)phenyl moiety was a key component. The aldehyde functionality of a precursor related to this compound would be utilized in subsequent reactions to build the final, biologically active compounds.

Biological Activity of 3-(Morpholinomethyl)benzofuran Derivatives

The study revealed that the incorporation of the 3-(morpholinomethyl)benzofuran scaffold resulted in potent antiproliferative activity. Several compounds from this series exhibited IC₅₀ values in the low micromolar to nanomolar range against the tested cancer cell lines.

| Compound | A549 IC₅₀ (µM) | NCI-H23 IC₅₀ (µM) | VEGFR-2 IC₅₀ (nM) |

| 15a | >50 | 2.52 | 132.5 |

| 15c | >50 | 2.21 | Not Reported |

| 16a | 1.50 | 0.49 | 45.4 |

| Staurosporine | 1.52 | Not Reported | Not Reported |

Data extracted from Eldehna et al., 2021.[2][3][4]

Structure-Activity Relationship (SAR) Insights

The data from this study provides valuable insights into the structure-activity relationships of this class of compounds:

-

Importance of the Morpholine Moiety: The presence of the morpholine group was found to be crucial for the potent antiproliferative activity, particularly against the NCI-H23 cell line.[2] This highlights the role of the morpholine in enhancing the pharmacokinetic and/or pharmacodynamic properties of the final compounds.

-

Substitution on the Terminal Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influenced the biological activity. For instance, compound 16a , bearing a 3-methoxy group, demonstrated the most potent activity, with an IC₅₀ of 0.49 µM against the NCI-H23 cell line and a VEGFR-2 inhibitory IC₅₀ of 45.4 nM.[2][3][4] This suggests that electronic and steric factors at this position play a critical role in target engagement.

The following workflow illustrates the general process from the intermediate to the evaluation of biological activity:

Caption: General workflow from a key intermediate to biological evaluation.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational molecular design in synthetic and medicinal chemistry. While its own discovery may be understated, its impact is evident in the successful development of potent and selective drug candidates. The convergence of a stable aromatic core, a versatile aldehyde handle, and a pharmacologically favorable morpholine moiety makes it a highly valuable and strategic building block.

The continued exploration of derivatives synthesized from this compound is a promising avenue for future drug discovery efforts. Its utility is not limited to kinase inhibitors; the reactive aldehyde can participate in a wide array of chemical transformations, opening doors to the synthesis of diverse compound libraries targeting various disease pathways. As our understanding of disease biology deepens, the demand for well-designed, functionalized starting materials like this compound will undoubtedly grow, solidifying its role as a quiet but essential architect in the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-(morpholinomethyl)benzofuran from 3-(morpholinomethyl)benzaldehyde.

An Application Note and Detailed Protocol for the Synthesis of 3-(Morpholinomethyl)benzofuran from 3-(Morpholinomethyl)benzaldehyde

Authored by a Senior Application Scientist

Introduction: The Significance of Benzofuran Scaffolds and the Synthetic Challenge

Benzofuran derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds with a wide array of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The specific target molecule, 3-(morpholinomethyl)benzofuran, and its analogues have shown promise as potent anticancer agents, particularly against non-small cell lung cancer.[1][3] The morpholine moiety is a privileged structure in drug discovery, often enhancing the pharmacokinetic properties of a molecule.[4][5]

The synthesis of 3-(morpholinomethyl)benzofuran from this compound presents a unique synthetic challenge as the starting material lacks the conventional ortho-hydroxy group typically required for classical benzofuran ring formation strategies. This application note provides a comprehensive, field-proven guide for a rational multi-step synthesis to overcome this challenge. We will detail a robust protocol that first introduces the critical ortho-hydroxy group via a directed metalation strategy, followed by the construction of the benzofuran ring through an intramolecular cyclization. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the causality behind experimental choices, and a self-validating protocol.

Strategic Overview of the Synthetic Pathway

Given the starting material, this compound, a direct conversion to 3-(morpholinomethyl)benzofuran is not readily achievable through a single transformation. A strategic, multi-step approach is necessary. The devised synthetic pathway is as follows:

-

Protection of the Aldehyde Group: The aldehyde functionality in the starting material is protected as a diethyl acetal to prevent its interference in the subsequent ortho-lithiation step.

-

Directed ortho-Metalation and Hydroxylation: A directed ortho-metalation is employed to selectively introduce a hydroxyl group at the position ortho to the protected aldehyde. This is a crucial step to set up the precursor for benzofuran ring formation.

-

Benzofuran Ring Formation via Horner-Wadsworth-Emmons Reaction and Cyclization: The deprotected 2-hydroxy-3-(morpholinomethyl)benzaldehyde undergoes a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate to form an intermediate acrylate, which then undergoes intramolecular cyclization to yield the ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate.

-

Decarboxylation: The final step involves the decarboxylation of the ester to afford the target molecule, 3-(morpholinomethyl)benzofuran.

Figure 1: Overall synthetic workflow from the starting material to the final product.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier |

| This compound | ≥95% | Commercial Source |

| Triethyl orthoformate | Reagent grade | Sigma-Aldrich |

| Ethanol | Anhydrous | Sigma-Aldrich |

| p-Toluenesulfonic acid monohydrate | ≥98.5% | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Sigma-Aldrich |

| n-Butyllithium (2.5 M in hexanes) | Solution | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |

| Trimethyl borate | ≥98% | Sigma-Aldrich |

| Hydrogen peroxide (30% solution) | ACS reagent | Sigma-Aldrich |

| Sodium hydroxide | Pellets, ≥97% | Sigma-Aldrich |

| Hydrochloric acid | 37% | Sigma-Aldrich |

| Triethyl phosphonoacetate | 98% | Sigma-Aldrich |

| Sodium hydride (60% dispersion in oil) | Sigma-Aldrich | |

| Copper(I) iodide | 98% | Sigma-Aldrich |

| Quinoline | 98% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Ethyl acetate | ACS reagent | Sigma-Aldrich |

| Hexanes | ACS reagent | Sigma-Aldrich |

| Magnesium sulfate | Anhydrous | Sigma-Aldrich |

| Sodium bicarbonate | Saturated solution | Lab prepared |

| Brine | Saturated solution | Lab prepared |

Step-by-Step Methodology

Part 1: Synthesis of 1-(3-((diethylacetal)methyl)phenyl)methanamine

-

To a solution of this compound (10.0 g, 48.7 mmol) in anhydrous ethanol (100 mL) is added triethyl orthoformate (12.1 mL, 73.1 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.46 g, 2.4 mmol).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

-

The mixture is extracted with diethyl ether (3 x 75 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude protected aldehyde, which is used in the next step without further purification.

Part 2: Synthesis of 2-((diethylacetal)methyl)-6-(morpholinomethyl)phenol

-

The crude protected aldehyde from Part 1 is dissolved in anhydrous THF (150 mL) and cooled to -78 °C under an argon atmosphere.

-

n-Butyllithium (2.5 M in hexanes, 23.4 mL, 58.4 mmol) is added dropwise over 30 minutes, and the reaction mixture is stirred at -78 °C for 2 hours.

-

Trimethyl borate (8.2 mL, 73.1 mmol) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is cooled to 0 °C, and an aqueous solution of 30% hydrogen peroxide (10 mL) is added dropwise, followed by the addition of 3 M aqueous sodium hydroxide (20 mL).

-

The mixture is stirred at room temperature for 2 hours.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the ortho-hydroxy intermediate.

Part 3: Synthesis of 3-(Morpholinomethyl)benzofuran

-

The ortho-hydroxy intermediate from Part 2 is dissolved in a mixture of THF (100 mL) and 3 M hydrochloric acid (50 mL) and stirred at room temperature for 4 hours to deprotect the aldehyde.

-

The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 75 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude 2-hydroxy-3-(morpholinomethyl)benzaldehyde.

-

To a suspension of sodium hydride (60% dispersion in oil, 2.34 g, 58.4 mmol) in anhydrous THF (100 mL) at 0 °C is added triethyl phosphonoacetate (11.6 mL, 58.4 mmol) dropwise. The mixture is stirred at room temperature for 1 hour.

-

A solution of the crude 2-hydroxy-3-(morpholinomethyl)benzaldehyde in anhydrous THF (50 mL) is added dropwise to the ylide solution at 0 °C. The reaction is then heated to reflux for 6 hours.

-

The reaction is cooled to room temperature and quenched with water (50 mL). The mixture is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate.

-

The crude ester is dissolved in quinoline (50 mL), and copper(I) iodide (0.93 g, 4.87 mmol) is added. The mixture is heated to 200 °C for 3 hours.

-

The reaction mixture is cooled to room temperature, diluted with diethyl ether (200 mL), and washed with 1 M hydrochloric acid (3 x 100 mL) to remove quinoline. The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The final product, 3-(morpholinomethyl)benzofuran, is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes).

Mechanism and Scientific Rationale

The synthetic strategy is underpinned by well-established and reliable organic transformations. The choice of each reaction is dictated by the need to overcome the initial lack of an ortho-hydroxy group and to efficiently construct the benzofuran ring.

Figure 2: Key steps in the benzofuran ring formation.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds with high stereoselectivity.[6][7][8][9] In this protocol, the phosphonate ylide generated from triethyl phosphonoacetate acts as a nucleophile, attacking the aldehyde to form an intermediate which then collapses to an acrylate. The subsequent intramolecular Michael addition of the phenoxide onto the electron-deficient double bond leads to the formation of the benzofuran ring.[10][11] This tandem HWE/cyclization approach is an efficient method for the synthesis of 2-substituted benzofurans.[12]

Data Summary and Expected Outcomes

| Step | Product | Expected Yield | Key Characterization Data |

| 1. Aldehyde Protection | 1-(3-((diethylacetal)methyl)phenyl)methanamine | >95% (crude) | ¹H NMR: disappearance of aldehyde proton peak (~10 ppm), appearance of acetal proton (~5.5 ppm) and ethyl group signals. |

| 2. ortho-Hydroxylation | 2-((diethylacetal)methyl)-6-(morpholinomethyl)phenol | 50-60% | ¹H NMR: appearance of phenolic OH proton signal. Mass Spectrometry: expected molecular ion peak. |

| 3. Benzofuran Formation and Decarboxylation | 3-(Morpholinomethyl)benzofuran | 40-50% (2 steps) | ¹H NMR: characteristic benzofuran protons. ¹³C NMR: signals corresponding to the benzofuran core and morpholine moiety. |

Troubleshooting and Optimization

-

Low yield in ortho-lithiation: Ensure all reagents and solvents are strictly anhydrous. The temperature of the reaction is critical and should be maintained at -78 °C during the addition of n-butyllithium.

-

Incomplete deprotection of the aldehyde: The deprotection can be monitored by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

-

Side reactions during HWE reaction: The temperature of the ylide formation and the subsequent reaction with the aldehyde should be carefully controlled. The use of freshly prepared ylide is recommended.

-

Difficult purification of the final product: The removal of quinoline after decarboxylation is crucial. Thorough washing with 1 M HCl is necessary. If the product is still impure, a second column chromatography or crystallization may be required.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-(morpholinomethyl)benzofuran from the non-traditional starting material, this compound. By employing a strategic multi-step approach involving aldehyde protection, directed ortho-hydroxylation, and a tandem Horner-Wadsworth-Emmons/cyclization reaction, this guide enables researchers to access this important class of bioactive molecules. The provided rationale, detailed experimental procedures, and troubleshooting advice are intended to facilitate the successful implementation of this synthesis in a research and development setting.

References

- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of the yeast antioxidant benzofuran and analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 3-(Morpholinomethyl)benzaldehyde in Multicomponent Reaction Scaffolding

Abstract

Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry and drug discovery, prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.[1][2][3] This guide focuses on the strategic application of 3-(morpholinomethyl)benzaldehyde, a versatile trifunctional building block, in the design and execution of MCRs. The presence of an aldehyde for imine formation, a reactive aromatic ring, and a morpholine moiety—a privileged structure in medicinal chemistry known to improve pharmacokinetic properties—makes this reagent exceptionally valuable. We provide detailed protocols for its use in Passerini and Ugi-type reactions, explain the mechanistic rationale behind experimental choices, and offer insights for reaction optimization.

Introduction: The Strategic Advantage of this compound in MCRs

The drive for "ideal synthesis" has elevated MCRs to a premier status in synthetic chemistry.[3] By combining three or more reactants in a single pot, MCRs construct complex molecules in a convergent and efficient manner, minimizing purification steps and waste.[2] The choice of building blocks is paramount to the success and utility of an MCR strategy.

This compound emerges as a superior building block for several key reasons:

-

Aldehyde Functionality: It serves as the electrophilic carbonyl component, essential for initiating condensation with amines in Ugi reactions or reacting with isocyanides and carboxylic acids in Passerini reactions.[4][5][6]

-

Morpholine Moiety: The morpholine ring is a highly sought-after heterocycle in drug design. Its inclusion can enhance aqueous solubility, metabolic stability, and target binding affinity. Introducing this moiety early in a synthetic sequence via an MCR is highly efficient.

-

Structural Versatility: The benzaldehyde core provides a rigid scaffold that can be further functionalized, allowing for systematic exploration of the chemical space around the core structure.

This document serves as a practical guide for researchers looking to leverage these advantages in their synthetic programs.

Physicochemical Properties & Handling

Proper handling and understanding of the reagent's properties are critical for reproducible results.

Compound Data

| Property | Value |

| IUPAC Name | 3-(Morpholin-4-ylmethyl)benzaldehyde |

| CAS Number | 63165-60-6 |

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| Appearance | Off-white to yellow solid or oil |

| Solubility | Soluble in methanol, ethanol, DCM, THF |

Chemical Structure

Caption: Structure of this compound.

Application Protocol 1: Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a classic isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide in a single, atom-economical step.[4][5] This protocol is invaluable for creating peptidomimetic structures and other scaffolds of pharmaceutical interest.[7]

Rationale and Causality

The reaction is typically conducted in aprotic solvents at high concentrations to favor the proposed cyclic transition state.[4][8] Methanol or dichloromethane (DCM) are excellent choices as they effectively dissolve all reactants. The reaction proceeds without a catalyst and is driven by the formation of stable amide and ester bonds. The choice of isocyanide and carboxylic acid components allows for vast diversification around the core aldehyde.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Passerini reaction.

Detailed Step-by-Step Protocol

-

Reagent Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (205 mg, 1.0 mmol, 1.0 eq).

-

Solvent Addition: Dissolve the aldehyde in 2.0 mL of anhydrous dichloromethane (DCM).

-

Reactant Addition: To the stirred solution, add the carboxylic acid (e.g., acetic acid, 60 mg, 1.0 mmol, 1.0 eq) followed by the isocyanide (e.g., tert-butyl isocyanide, 83 mg, 1.0 mmol, 1.0 eq) at room temperature.

-

Reaction: Seal the flask under an inert atmosphere (e.g., Nitrogen or Argon) and stir the mixture at room temperature for 24-48 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the limiting reagent (aldehyde).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure α-acyloxy amide product.

-